2-(2,4-Dimethoxybenzoyl)benzoic acid CAS 61959-31-7 physical and chemical properties
2-(2,4-Dimethoxybenzoyl)benzoic acid CAS 61959-31-7 physical and chemical properties
An In-Depth Technical Guide to 2-(2,4-Dimethoxybenzoyl)benzoic Acid (CAS 61959-31-7)
Introduction
2-(2,4-Dimethoxybenzoyl)benzoic acid, registered under CAS number 61959-31-7, is a complex organic molecule belonging to the family of aroylbenzoic acids. Its structure incorporates a benzophenone core functionalized with both a carboxylic acid and two methoxy groups, making it a valuable, polyfunctional intermediate for advanced organic synthesis. While this specific compound is not extensively characterized in public literature, its structural motifs are prevalent in medicinal chemistry and material science.
This guide provides a comprehensive technical overview tailored for researchers and development professionals. Given the limited specific experimental data for this exact CAS number, this document leverages established principles of organic chemistry and proven methodologies from closely related structural analogs to provide a robust and scientifically grounded resource. We will explore its core properties, a proposed high-yield synthesis, reactivity profile, analytical characterization, and safe handling protocols, empowering researchers to effectively utilize this compound in their work.
Core Chemical and Physical Data
The fundamental properties of a compound are dictated by its structure. The data below are derived from its chemical composition and predictions based on well-understood structure-property relationships.
Caption: Molecular Structure of 2-(2,4-Dimethoxybenzoyl)benzoic acid.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(2,4-Dimethoxybenzoyl)benzoic acid | - |
| CAS Number | 61959-31-7 | [1] |
| Molecular Formula | C₁₆H₁₄O₅ | Calculated |
| Molecular Weight | 286.28 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Analogous Compounds[2] |
| Melting Point | Experimental determination required. | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | Analogous Compounds[3] |
Synthesis and Reactivity
Proposed Synthesis: Friedel-Crafts Acylation
The most logical and industrially scalable route to synthesize 2-(2,4-Dimethoxybenzoyl)benzoic acid is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of phthalic anhydride with 1,3-dimethoxybenzene (resorcinol dimethyl ether) in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).
Causality of Experimental Design:
-
Reactant Choice: Phthalic anhydride serves as the electrophile precursor. 1,3-dimethoxybenzene is the nucleophilic arene; its two methoxy groups are strongly activating and ortho-, para-directing, ensuring the acylation occurs at the electron-rich C4 position (para to one methoxy and ortho to the other), leading to the desired isomer.
-
Catalyst: Anhydrous AlCl₃ is essential to coordinate with the anhydride, generating a highly reactive acylium ion intermediate that is sufficiently electrophilic to attack the activated aromatic ring.[4][5]
-
Solvent: A non-reactive, non-coordinating solvent like dichloromethane or carbon disulfide is typically used to facilitate the reaction without competing with the reactants.[5]
-
Work-up: The reaction is quenched with a cold, dilute acid (e.g., HCl). This protonates the intermediate aluminum carboxylate salt to liberate the final carboxylic acid product and dissolves the aluminum salts into the aqueous phase for easy separation.[4]
Reactivity Profile
The molecule's reactivity is governed by its three key functional domains:
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Carboxylic Acid: This group is acidic and will readily undergo deprotonation with base. It is a key handle for derivatization via:
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Esterification: Reaction with alcohols under acidic conditions.
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Amide Formation: Conversion to an acyl chloride (e.g., with SOCl₂) followed by reaction with an amine.
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Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
-
Aryl Ketone: The ketone carbonyl is less reactive than an aliphatic ketone but can be reduced to a secondary alcohol (a benzhydrol derivative) using agents like sodium borohydride (NaBH₄). This chemoselective reduction is possible as NaBH₄ does not typically reduce carboxylic acids.
-
Aromatic Rings:
-
Dimethoxy-substituted Ring: This ring is highly activated towards further electrophilic aromatic substitution (e.g., halogenation, nitration). The remaining ortho position (C5) is the most likely site of substitution.
-
Carboxy-substituted Ring: This ring is deactivated by the electron-withdrawing benzoyl and carboxylic acid groups, making further substitution on this ring difficult.
-
Analytical Characterization (Predictive)
To confirm the identity and purity of 2-(2,4-Dimethoxybenzoyl)benzoic acid, a combination of standard analytical techniques would be employed.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm), a complex multiplet pattern for the 7 aromatic protons, and two sharp singlets around 3.8-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.
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¹³C NMR Spectroscopy: The carbon spectrum would reveal 16 distinct signals, including two carbonyl carbons (ketone and carboxylic acid) between 165-200 ppm, multiple aromatic carbon signals, and two signals for the methoxy carbons around 55-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Key expected absorptions include a broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), two distinct C=O stretching bands around 1660 cm⁻¹ (aryl ketone) and 1700 cm⁻¹ (carboxylic acid), and strong C-O stretching bands for the ether linkages around 1200-1280 cm⁻¹.[5][6]
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Mass Spectrometry (MS): This technique would be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of 286.28 g/mol .
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale for execution by trained laboratory personnel.
Protocol 1: Proposed Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis and validation of the target compound.
Methodology:
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Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phthalic anhydride (1.0 eq) and 1,3-dimethoxybenzene (1.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
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Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
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Catalyst Addition: Slowly add anhydrous aluminum trichloride (2.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The causality here is critical: portion-wise addition prevents a dangerous exotherm and undesirable side reactions.
-
Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and neutralizes excess AlCl₃.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture to yield the final product.
Protocol 2: Standard Procedure for Melting Point Determination
-
Sample Preparation: Ensure the purified product is completely dry. Finely crush a small amount of the crystalline solid.
-
Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.
Applications and Research Context
While specific applications for CAS 61959-31-7 are not documented, its structure is highly relevant to drug discovery and materials science.
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Pharmaceutical Intermediate: The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The carboxylic acid provides a point for conjugating the molecule to other pharmacophores or for improving solubility. The dimethoxy substitution pattern is often explored to modulate electronic properties and metabolic stability.
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Photochemistry: Benzophenone derivatives are well-known photoinitiators and photosensitizers.[2] This compound could be explored in applications requiring UV-curing or in photodynamic therapy research.
-
Building Block for Heterocycles: The ortho-aroylbenzoic acid structure can be a precursor to complex heterocyclic systems like phthalazinones through cyclocondensation reactions with hydrazine derivatives.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
This technical guide serves as a foundational resource. All proposed protocols should be reviewed and adapted based on sound chemical judgment and site-specific safety policies.
References
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LookChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Labbox. (2026). Bromothymol blue ACS - Safety Data Sheet. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2,4-Dimethoxybenzoyl)-4-hydroxy-3-methoxy-benzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Dimethylbenzoyl)benzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1). Retrieved from [Link]
- Google Patents. (n.d.). US1645180A - Process for producing benzoic acid from phthalic anhydride.
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PMC. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
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3M. (n.d.). 3m citrus base cleaner (aerosol). Retrieved from [Link]
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ResearchGate. (2004). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid | Request PDF. Retrieved from [Link]
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